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Compound of Interest

Compound Name:
N-(1-Bromo-2-

oxopropyl)acetamide

Cat. No.: B3055601 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(1-Bromo-2-
oxopropyl)acetamide, including its chemical identifiers, physicochemical properties, a

plausible synthetic route, and a discussion of its potential reactivity and biological significance

based on related compounds.

Chemical Identifiers and Properties
N-(1-Bromo-2-oxopropyl)acetamide is an α-halo ketone derivative. Detailed identifiers and

computed properties are summarized in the tables below for easy reference.

Table 1: Chemical Identifiers for N-(1-Bromo-2-oxopropyl)acetamide[1]
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Identifier Type Identifier

CAS Number Not available

PubChem CID 12401220

Molecular Formula C₅H₈BrNO₂

IUPAC Name N-(1-bromo-2-oxopropyl)acetamide

InChI
InChI=1S/C5H8BrNO2/c1-3(8)5(6)7-

4(2)9/h5H,1-2H3,(H,7,9)

InChIKey YLKJGOOOQVPJSO-UHFFFAOYSA-N

Canonical SMILES CC(=O)NC(C(=O)C)Br

Table 2: Physicochemical Properties of N-(1-Bromo-2-oxopropyl)acetamide (Computed)[1]

Property Value

Molecular Weight 194.03 g/mol

XLogP3 -0.2

Hydrogen Bond Donor Count 1

Hydrogen Bond Acceptor Count 2

Rotatable Bond Count 2

Exact Mass 192.97928 g/mol

Monoisotopic Mass 192.97928 g/mol

Topological Polar Surface Area 46.2 Å²

Heavy Atom Count 9

Formal Charge 0

Complexity 145
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A specific, peer-reviewed synthesis protocol for N-(1-Bromo-2-oxopropyl)acetamide is not

readily available in the searched literature. However, a plausible and commonly employed

method for the synthesis of α-bromo ketones is the acid-catalyzed α-bromination of the

corresponding ketone precursor.[2][3] In this case, the precursor would be N-(2-

oxopropyl)acetamide (also known as acetamidoacetone).

Proposed Synthetic Pathway
The proposed synthesis involves the reaction of N-(2-oxopropyl)acetamide with a brominating

agent, such as N-bromosuccinimide (NBS), in the presence of an acid catalyst.

Proposed Synthesis of N-(1-Bromo-2-oxopropyl)acetamide

N-(2-oxopropyl)acetamide
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Caption: Proposed synthetic route to N-(1-Bromo-2-oxopropyl)acetamide.
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Detailed Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol for the α-bromination of N-(2-

oxopropyl)acetamide based on standard procedures for ketone bromination.[4] Note: This

protocol has not been experimentally validated for this specific substrate and should be

adapted and optimized under appropriate laboratory safety precautions.

Materials:

N-(2-oxopropyl)acetamide

N-Bromosuccinimide (NBS)

Acetic acid (glacial)

A catalytic amount of 48% hydrobromic acid (HBr)

Diethyl ether

Saturated aqueous sodium bicarbonate solution

Saturated aqueous sodium chloride solution (brine)

Anhydrous magnesium sulfate

Procedure:

Dissolve N-(2-oxopropyl)acetamide in glacial acetic acid in a round-bottom flask equipped

with a magnetic stirrer and a reflux condenser.

Add a catalytic amount of 48% HBr to the solution.

Slowly add N-bromosuccinimide (1.0 - 1.1 equivalents) to the stirred solution. The addition

may be portion-wise to control the reaction temperature.

Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the

reaction progress by thin-layer chromatography (TLC).

Once the starting material is consumed, cool the reaction mixture to room temperature.
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Pour the reaction mixture into a separatory funnel containing water and diethyl ether.

Extract the aqueous layer with diethyl ether (3x).

Combine the organic layers and wash sequentially with water, saturated aqueous sodium

bicarbonate solution, and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to yield the crude product.

Purify the crude N-(1-Bromo-2-oxopropyl)acetamide by column chromatography on silica

gel or recrystallization.

Reactivity and Potential Signaling Pathways
Chemical Reactivity
As an α-bromoketone, N-(1-Bromo-2-oxopropyl)acetamide is expected to be a reactive

electrophile. The carbon atom bearing the bromine is susceptible to nucleophilic attack, leading

to the displacement of the bromide ion. This reactivity is central to the utility of α-haloketones in

organic synthesis, particularly in the formation of carbon-heteroatom and carbon-carbon bonds.

[5] They are common precursors for the synthesis of various heterocyclic compounds, such as

thiazoles and imidazoles.
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Reactivity of N-(1-Bromo-2-oxopropyl)acetamide
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Caption: General reactivity of α-bromoketones with nucleophiles.

Potential Biological Activity and Signaling Pathways
Specific biological data for N-(1-Bromo-2-oxopropyl)acetamide is not available in the

reviewed literature. However, the α-haloacetamide moiety is present in some biologically active

compounds. Haloacetamides are a class of disinfection byproducts found in drinking water, and

some have been shown to exhibit cytotoxicity.[6]

The reactivity of the α-bromoketone functionality suggests that N-(1-Bromo-2-
oxopropyl)acetamide could act as an alkylating agent towards biological nucleophiles, such

as cysteine residues in proteins. This mechanism of action is common for many enzyme

inhibitors and cytotoxic compounds. Covalent modification of key enzymes or proteins could

disrupt cellular signaling pathways.
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Potential Mechanism of Biological Activity
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Caption: Hypothetical mechanism of action via protein alkylation.

Experimental Protocols for Biological Evaluation
(General)
Given the lack of specific biological data for the title compound, this section provides general

experimental protocols that could be employed to assess the biological activity of novel α-

haloacetamide compounds.

Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells and is commonly used to assess cell

viability and cytotoxicity.
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Protocol:

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

Treat the cells with various concentrations of the test compound (e.g., N-(1-Bromo-2-
oxopropyl)acetamide) for a specified period (e.g., 24, 48, or 72 hours).

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well

and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active

cells.

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidic

isopropanol).

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Calculate the percentage of cell viability relative to an untreated control.

Enzyme Inhibition Assay
To investigate the potential for enzyme inhibition, a specific target enzyme would need to be

selected based on a therapeutic hypothesis. For example, if the compound is being

investigated as an anticancer agent, a relevant kinase or protease could be chosen.

General Protocol (e.g., for a Kinase):

In a multi-well plate, combine the kinase, its specific substrate, and ATP.

Add the test compound at various concentrations.

Incubate the reaction for a set period at an optimal temperature.

Stop the reaction and detect the amount of product formed. This can be done using various

methods, such as a luminescent ATP detection assay (e.g., Kinase-Glo®), which measures

the amount of ATP remaining after the kinase reaction.

Calculate the percentage of enzyme inhibition relative to a control without the inhibitor.
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Conclusion
N-(1-Bromo-2-oxopropyl)acetamide is a halogenated ketone with potential for use as a

synthetic intermediate and as a biologically active molecule. While specific experimental data

for this compound are scarce, its chemical properties and reactivity can be inferred from the

well-established chemistry of α-bromoketones. The provided hypothetical synthesis and

general biological evaluation protocols offer a starting point for researchers interested in

exploring the properties and applications of this and related compounds. Further research is

warranted to fully characterize its synthesis, reactivity, and biological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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